
(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3
Übersicht
Beschreibung
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3 is a deuterated derivative of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen, which is a metabolite of Tamoxifen. Tamoxifen is a well-known selective estrogen receptor modulator used primarily in the treatment of estrogen receptor-positive breast cancer. The deuterated form is often used in research to study the pharmacokinetics and metabolic pathways of Tamoxifen due to its stability and distinguishable mass in mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3 typically involves the following steps:
Starting Material: The synthesis begins with the commercially available Tamoxifen.
Deuteration: The deuteration process involves the replacement of hydrogen atoms with deuterium. This can be achieved using deuterated reagents such as deuterated water (D2O) or deuterated solvents in the presence of a catalyst.
Hydroxylation: The hydroxylation of the aromatic rings is carried out using reagents like sodium periodate (NaIO4) or osmium tetroxide (OsO4) under controlled conditions to introduce hydroxyl groups at the 4,4’ positions.
Desmethylation: The N-desmethylation step involves the removal of the methyl group from the nitrogen atom. This can be achieved using reagents like boron tribromide (BBr3) or other demethylating agents.
Industrial Production Methods
Industrial production of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterated reagents to ensure complete deuteration.
Automated Hydroxylation and Desmethylation: Utilizing automated systems to control reaction conditions precisely, ensuring high yield and purity.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3 has several scientific research applications:
Pharmacokinetics: Used to study the metabolic pathways and pharmacokinetics of Tamoxifen in vivo and in vitro.
Mass Spectrometry: Employed as an internal standard in mass spectrometry due to its distinguishable mass.
Cancer Research: Investigated for its potential effects on estrogen receptor-positive breast cancer cells.
Biological Studies: Used in studies involving estrogen receptor modulation and related biological pathways.
Wirkmechanismus
The mechanism of action of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3 involves its interaction with estrogen receptors. It acts as a selective estrogen receptor modulator, binding to estrogen receptors and inhibiting the proliferation of estrogen receptor-positive breast cancer cells. The deuterated form allows for detailed studies of its metabolic pathways and interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
4-Hydroxy Tamoxifen: Another metabolite of Tamoxifen with similar estrogen receptor modulating activity.
N-desmethyl Tamoxifen: A non-deuterated form of the compound with similar biological activity.
Uniqueness
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3 is unique due to its deuterated nature, which provides stability and allows for precise tracking in metabolic studies. Its distinguishable mass in mass spectrometry makes it an invaluable tool in pharmacokinetic and metabolic research.
Biologische Aktivität
(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 is a derivative of Tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of estrogen receptor-positive breast cancer. This compound has garnered interest due to its potential biological activities, particularly in relation to cancer therapy and resistance mechanisms. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and implications in cancer treatment.
Overview of Tamoxifen and Its Derivatives
Tamoxifen functions by binding to estrogen receptors (ERs), thereby blocking estrogen's proliferative effects on breast tissue. The modification of Tamoxifen to create derivatives like this compound aims to enhance its efficacy or reduce side effects associated with traditional Tamoxifen treatment.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative activity against various breast cancer cell lines, particularly MCF-7 cells. A study demonstrated that this compound inhibits cell proliferation more effectively than Vitamin D3 alone or in combination with Tamoxifen. The following table summarizes the antiproliferative effects observed in vitro:
Treatment | Concentration | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|---|
Control | - | 100 | 0 |
Tamoxifen | 20 µM | 20.4 ± 4.7 | 25.1 ± 13.4 |
Vitamin D3 | 100 nM | 26.2 ± 2.40 | 25.0 ± 3.04 |
Combination | TAM + Vit D3 | - | 27.4 ± 0.86 |
The results indicate that while the combination of Vitamin D3 and Tamoxifen shows some efficacy, this compound alone demonstrates superior antiproliferative effects.
The mechanisms through which this compound exerts its biological activity include:
- Estrogen Receptor Modulation : This compound acts as a partial agonist at estrogen receptors, potentially mimicking estrogen's effects in certain tissues while antagonizing it in others.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased rates of apoptosis in cancer cells, as evidenced by flow cytometry assays.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in overcoming resistance to traditional therapies:
- Study on Resistance Mechanisms : A genome-wide analysis indicated that this compound could help identify molecular pathways associated with tamoxifen resistance in ER+ breast cancer patients, suggesting its potential role in personalized medicine approaches .
- Combination Therapy Insights : Research comparing the efficacy of this compound with other agents such as Vitamin D3 revealed that while combinations can be beneficial, the derivative alone often provides stronger antiproliferative effects .
Eigenschaften
IUPAC Name |
4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3/b25-24-/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBJJTCUEOUMEV-CANUYGMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=C(C=C2)O)/C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747671 | |
Record name | 4,4'-[(1Z)-1-(4-{2-[(~2~H_3_)Methylamino]ethoxy}phenyl)but-1-ene-1,2-diyl]diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246832-93-8 | |
Record name | 4,4'-[(1Z)-1-(4-{2-[(~2~H_3_)Methylamino]ethoxy}phenyl)but-1-ene-1,2-diyl]diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.